5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine
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Overview
Description
5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-B]pyridine family. This compound is characterized by its unique structure, which includes a tert-butyl group at the 5-position and a chlorine atom at the 2-position. Imidazo[4,5-B]pyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine typically involves the cyclization of 2-aminopyridine with an appropriate α-ketoester, followed by chlorination and tert-butyl protection. One common method involves the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tert-butyl bromoacetate as a tert-butylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
- tert-Butyl 5-chloro-3H-imidazo[4,5-b]pyridine-3-carboxylate
- tert-Butyl 2-oxo-1H-pyridine-3-carboxylate
Uniqueness
5-Tert-butyl-2-chloro-3H-imidazo[4,5-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and chlorine atom enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
1260671-24-6 |
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Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-tert-butyl-2-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)7-5-4-6-8(13-7)14-9(11)12-6/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
JERTXINVSVUROT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=C1)NC(=N2)Cl |
Origin of Product |
United States |
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